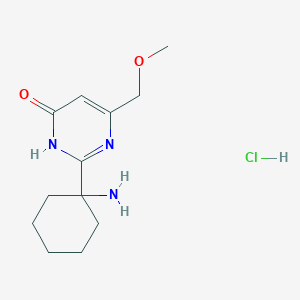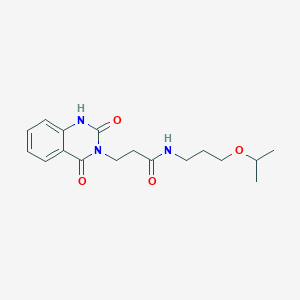
2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride, also known as PNU-120596, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have promising effects in the treatment of various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.
Mechanism of Action
The exact mechanism of action of 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibition of this enzyme can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride has also been shown to have other biochemical and physiological effects. Studies have suggested that this compound can reduce inflammation and oxidative stress, which may make it useful in the treatment of diseases such as Alzheimer's disease and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride is its specificity for PARP inhibition, which makes it a useful tool for studying the role of PARP in various biological processes. However, there are also some limitations to the use of this compound in laboratory experiments. For example, 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride has poor solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride. Another area of research involves the use of 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the potential use of 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride in the treatment of other diseases, such as Parkinson's disease and Huntington's disease.
Synthesis Methods
The synthesis of 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride involves several steps, including the reaction of 2-cyclohexyl-3,4-dihydropyrimidin-4-one with formaldehyde and subsequent reduction with sodium borohydride. The resulting compound is then reacted with methyl iodide to yield the final product, 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride hydrochloride.
Scientific Research Applications
2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves the use of this compound in the treatment of cancer. Studies have shown that 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-(1-aminocyclohexyl)-4-(methoxymethyl)-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-17-8-9-7-10(16)15-11(14-9)12(13)5-3-2-4-6-12;/h7H,2-6,8,13H2,1H3,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGVNPYRBPEIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)C2(CCCCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2866403.png)
![N-(benzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2866404.png)

![5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid](/img/structure/B2866409.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2866413.png)
![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2866414.png)
![Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2866415.png)
![4-[(Thiophen-2-ylmethylamino)methyl]phenol](/img/structure/B2866416.png)


![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2866425.png)
![5-nitro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2866426.png)